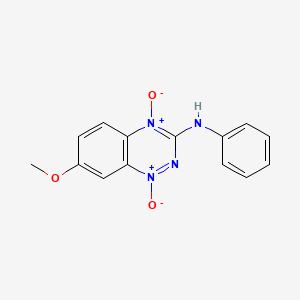
(3E)-7-Methoxy-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E)-7-Methoxy-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3E)-7-Methoxy-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a compound belonging to the benzotriazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The synthesis of benzotriazine derivatives typically involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds. The specific synthetic route for this compound has not been extensively documented in the available literature, but similar compounds have been synthesized using methods such as:
- Condensation Reactions : Combining hydrazines with aldehydes or ketones.
- Cyclization : Involving cyclization reactions to form the benzotriazine core.
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with strong binding affinities towards bacterial targets showed effective antibacterial activity against Escherichia coli, while being less effective against Staphylococcus aureus and Salmonella spp .
| Compound | Target Bacteria | Zone of Inhibition (cm) |
|---|---|---|
| 9a | E. coli | 1.0 |
| 12a | Staphylococcus aureus | No activity |
| 13a | Salmonella spp | No activity |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it demonstrated cytotoxic effects against human liver carcinoma cell line HepG2 with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13a | HepG2 | 10.97 |
| Doxorubicin | HepG2 | 2.06 |
The presence of specific functional groups, such as methoxy and phenyl imino moieties, appears to enhance the anticancer activity of these compounds .
The biological activity of benzotriazines is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Molecular docking studies have suggested that these compounds can bind effectively to targets such as the Fab-H receptor in bacteria and specific cancer-related proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of benzotriazine derivatives:
- Antibacterial Efficacy : A series of synthesized benzotriazines were tested for their antibacterial properties, revealing promising results against E. coli. The study involved both in vitro assays and molecular docking analyses to determine binding affinities .
- Cytotoxicity Assessment : In another study focusing on anticancer activity, various derivatives were screened against HepG2 cells, confirming that structural modifications significantly influenced their cytotoxic profiles .
Properties
CAS No. |
921933-52-0 |
|---|---|
Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
7-methoxy-1,4-dioxido-N-phenyl-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C14H12N4O3/c1-21-11-7-8-12-13(9-11)18(20)16-14(17(12)19)15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
InChI Key |
BYUJFIMZQXRGHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=C(N=[N+]2[O-])NC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















